Prostaglandin D2-biotin
Description
Properties
Molecular Formula |
C36H60N4O6S |
|---|---|
Molecular Weight |
677 |
InChI |
InChI=1S/C36H60N4O6S/c1-2-3-8-15-26(41)20-21-28-27(30(42)24-31(28)43)16-9-5-4-6-10-18-33(44)37-22-13-7-14-23-38-34(45)19-12-11-17-32-35-29(25-47-32)39-36(46)40-35/h5,9,20-21,26-30,32,35,41-42H,2-4,6-8,10-19,22-25H2,1H3,(H,37,44)(H,38,45)(H2,39,40,46) |
InChI Key |
OIOFLLOCLYRSFU-WDPYDZKRSA-N |
SMILES |
O=C1C[C@H](O)[C@H](C/C=CCCCCC(NCCCCCNC(CCCC[C@@H]2SC[C@@](N3)([H])[C@]2([H])NC3=O)=O)=O)[C@H]1/C=C/[C@@H](O)CCCCC |
Synonyms |
PGD2-biotin |
Origin of Product |
United States |
Synthetic Methodologies and Rigorous Analytical Characterization for Research Applications
Chemical Synthesis Approaches for Prostaglandin (B15479496) D2-biotin Conjugates
The synthesis of PGD2-biotin involves the chemical conjugation of a biotin (B1667282) molecule to the PGD2 structure. A common approach involves the formation of an amide bond between the carboxylic acid group of PGD2 and an amine-functionalized biotin derivative. caymanchem.combiomol.com This is typically achieved by activating the carboxylic acid of PGD2, often using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with a biotin derivative containing a linker with a terminal amine group.
A specific example is the synthesis of 9α,15S-dihydroxy-11-oxo-prosta-5Z,13E-dien-1-oyl-N'-biotinoyl-1,5-diaminopentane. caymanchem.combiomol.com In this conjugate, the carboxyl group of PGD2 is linked to one of the amino groups of 1,5-diaminopentane, and the other amino group is acylated with biotin. This method ensures that the core structure of PGD2, which is crucial for its biological activity, remains largely unaltered. The reaction of PGD2 with biotin hydrazide has also been reported for the synthesis of biotinylated prostaglandin probes. nih.gov
Impact of Linker Arm Chemistry and Biotinylation Site on Probe Functionality and Selectivity
The linker arm, which connects the biotin moiety to the PGD2 molecule, plays a pivotal role in the functionality and selectivity of the resulting probe. The length and chemical nature of the linker can significantly influence the probe's ability to interact with its biological targets without steric hindrance. thermofisher.com
Longer spacer arms can enhance the accessibility of the biotin tag for binding to avidin (B1170675) or streptavidin, which is essential for detection and purification assays. thermofisher.com Various chemical structures, including hydrocarbons and polyethylene (B3416737) glycol (PEG) units, are employed to create linkers of different lengths. thermofisher.comnih.gov For instance, a study on biotinylated OSW-1 probes demonstrated that a probe with a PEG5 linker was optimal for isolating its binding proteins. nih.govresearchgate.net
The site of biotinylation on the PGD2 molecule is another critical factor. The carboxyl terminus of the α-chain is a common site for modification, as it is generally considered to be less critical for receptor binding compared to the cyclopentenone ring and the ω-chain. acs.orgnih.gov This selective modification aims to preserve the native biological activity of the prostaglandin.
Advanced Spectroscopic and Chromatographic Methods for Probe Purity and Structural Integrity Assessment
Ensuring the purity and structural integrity of PGD2-biotin is paramount for its reliable use in research. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.
Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of the synthesized conjugate, verifying the successful coupling of biotin to PGD2. researchgate.netevitachem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are used to elucidate the precise structure of the PGD2-biotin conjugate, confirming the site of biotinylation and the integrity of the prostaglandin core structure. acs.orgevitachem.com
Chromatography: Techniques like flash chromatography and high-performance liquid chromatography (HPLC) are used to purify the final product and assess its purity. nih.govresearchgate.net Commercial suppliers of PGD2-biotin often report a purity of ≥95%. caymanchem.combioscience.co.ukbiocompare.com
The combination of these methods provides a comprehensive characterization of the PGD2-biotin probe, ensuring that it is a well-defined and reliable tool for biological studies.
Evaluation of Biological Activity and Specificity of Prostaglandin D2-biotin in Comparison to Native Ligand
A critical aspect of validating any biotinylated probe is to compare its biological activity and specificity to that of the native, unmodified ligand. nih.gov The goal is to ensure that the addition of the biotin-linker moiety does not significantly alter the probe's interaction with its biological targets.
PGD2 exerts its effects through at least two G protein-coupled receptors: the DP1 (also known as PTGDR) and DP2 (also known as CRTH2) receptors. glpbio.comwikipedia.org Studies have shown that PGD2 binds to both receptors with high affinity. nih.gov It is essential to evaluate whether PGD2-biotin retains a similar binding profile.
Competitive binding assays are a common method to assess the binding affinity of PGD2-biotin. nih.gov In these assays, the ability of unlabeled PGD2-biotin to compete with a radiolabeled ligand (such as ³H-PGD2) for binding to the target receptor is measured. This allows for the determination of the inhibitory constant (Ki) of the biotinylated probe, which can be compared to that of native PGD2.
Furthermore, functional assays are necessary to determine if PGD2-biotin can elicit a biological response similar to PGD2. For instance, PGD2 is known to induce chemotaxis of Th2 cells, eosinophils, and basophils through the CRTH2 receptor. nih.gov The ability of PGD2-biotin to trigger similar cellular responses would confirm its utility as a functional probe. Research on other biotinylated prostaglandins (B1171923), such as a biotinylated analog of PGA1, has shown that it can retain similar biological effects to the parent compound, supporting the validity of this approach. nih.gov
Advanced Methodological Applications in Prostaglandin D2 Receptor Biology and Cellular Signaling
Quantitative and Qualitative Ligand-Receptor Binding Assays Utilizing Prostaglandin (B15479496) D2-biotin
The biotin (B1667282) tag on PGD2-biotin serves as a versatile handle for a variety of detection and quantification methods, making it a powerful tool in ligand-receptor binding assays.
Radioligand Displacement Assays for Receptor Binding Affinity Determination
Radioligand displacement assays are a cornerstone for characterizing receptor-ligand interactions. In this technique, a radiolabeled ligand, such as [3H]PGD2, is used to label the target receptor. plos.org The binding of this radioligand can be competed off by unlabeled ligands, including native PGD2, its analogs, and potential drug candidates. While PGD2-biotin itself is not radiolabeled, its ability to compete with a radioligand for the same binding site allows for the determination of its binding affinity (Ki) and provides insights into the receptor's pharmacology.
For instance, studies on mouse DP2 receptors expressed in Chinese Hamster Ovary (CHO) cells have utilized [3H]PGD2 in competition binding assays. plos.org In these experiments, the displacement of [3H]PGD2 by various compounds reveals their relative affinities for the receptor. The half-maximal inhibitory concentration (IC50), the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand, is a key parameter measured in these assays. plos.org Such studies have been instrumental in characterizing both agonistic and antagonistic compounds targeting the DP2 receptor. plos.orgsemanticscholar.org
| Compound | Receptor | Cell Line | Radioligand | IC50 (nM) |
| PGD2 | mDP2 | CHO | [3H]PGD2 | 4.6 ± 0.6 |
| 15(R)-15-methyl PGD2 | mDP2 | CHO | [3H]PGD2 | 4.5 ± 1.5 |
| CAY10471 (DP2 antagonist) | mDP2 | CHO | [3H]PGD2 | 9.0 ± 3.5 |
| MAb-1D8 (anti-mDP2 antibody) | mDP2 | CHO | [3H]PGD2 | 46.3 ± 18.6 |
Note: This table presents data from a study on mouse DP2 receptors, illustrating the application of radioligand displacement assays to determine the binding affinities of various ligands. plos.org
Fluorescence-Based Proximity Assays for Receptor-Effector Protein Interactions
Fluorescence-based proximity assays, such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and NanoBiT, are powerful techniques to study the interaction between a receptor and its downstream effector proteins, like G proteins. pnas.org These assays rely on the principle that when two molecules, each tagged with a specific component of the assay system (e.g., a donor and an acceptor bead in AlphaScreen), are brought into close proximity, a detectable signal is generated. pnas.org
While direct use of PGD2-biotin in these assays is less common than tagged receptors and G proteins, the principles are highly relevant. For example, in an AlphaScreen assay to study the interaction between the DP2 receptor and the G-protein subunit Gi, His-tagged DP2 and biotinylated Gi can be used. pnas.org The binding of these two proteins brings the donor and acceptor beads close, generating a luminescent signal. pnas.org PGD2 or its analogs can then be added to investigate how ligand binding modulates this receptor-effector interaction. pnas.org This approach has revealed that the DP2 receptor can pre-couple with Gi even in the absence of an agonist. pnas.org
| Assay Type | Interacting Proteins | Key Finding |
| AlphaScreen | His8-tagged DP2 and biotin-tagged Gi | DP2 strongly interacts with Gi without an agonist present. |
| NanoBiT | DP2 and Gi | DP2 exhibits higher Gi-coupling activity than the mu-opioid receptor in the absence of ligands. |
Note: This table summarizes findings from proximity assays studying the interaction between the DP2 receptor and G-proteins, demonstrating the utility of these methods in understanding receptor signaling. pnas.org
Competitive Binding Studies with Native Prostaglandin D2 and Pharmacological Analogs
Competitive binding assays are fundamental for understanding the specificity of ligand-receptor interactions. In the context of PGD2-biotin, these assays typically involve competing its binding to a receptor with native PGD2 or other pharmacological agents. These studies are often performed using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or flow cytometry.
In a competitive ELISA format, a microtiter plate can be coated with an anti-PGD2 antibody. avivasysbio.com A fixed amount of PGD2-biotin is then added along with varying concentrations of a test compound (e.g., native PGD2 or a synthetic analog). The test compound competes with PGD2-biotin for binding to the immobilized antibody. avivasysbio.com The amount of bound PGD2-biotin, which is inversely proportional to the concentration of the test compound, can then be quantified using a streptavidin-HRP conjugate and a colorimetric substrate. avivasysbio.com This approach allows for the determination of the relative binding affinities of different compounds for the PGD2 receptor or antibody.
Research has shown that various PGD2 metabolites and synthetic analogs exhibit different affinities for PGD2 receptors, highlighting the structural determinants of binding. himeji-du.ac.jp For example, in studies on neuronal plasma membranes, the binding of [3H]15d-Δ12,14-PGJ2 (a PGD2 metabolite) was displaced by PGD2 and other related prostaglandins (B1171923) with varying potencies, indicating distinct binding characteristics. himeji-du.ac.jp
| Competing Ligand | Target | Key Finding |
| 15d-PGJ2 (unlabeled) | 19S proteasome | Competed with biotin-15d-PGJ2, confirming specificity of interaction. researchgate.net |
| PGD2, 15(R)-15-methyl PGD2, CAY10471 | mDP2 receptor | All compounds inhibited [3H]PGD2 binding in a concentration-dependent manner. plos.org |
Note: This table provides examples of competitive binding studies that help elucidate the specificity and relative affinities of different ligands for their targets.
Cellular Localization and Receptor Dynamic Investigations Employing Prostaglandin D2-biotin
The biotin tag on PGD2-biotin facilitates its visualization and tracking within cellular systems, enabling detailed investigations into receptor localization and dynamic processes like internalization.
Flow Cytometric Analysis of Cell Surface this compound Binding and Expression
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. By using a fluorescently labeled streptavidin conjugate that binds to PGD2-biotin, researchers can quantify the binding of the ligand to cell surface receptors on a large number of cells. This method allows for the determination of the percentage of cells expressing the receptor and the relative density of receptors on the cell surface. thermofisher.complos.org
For example, studies have used flow cytometry to assess the surface expression of the DP2 (CRTH2) receptor on various immune cells, such as Th2 cells, eosinophils, and basophils. thermofisher.complos.org In these experiments, cells are incubated with a biotinylated anti-CD294 (CRTH2) antibody, followed by a fluorescently labeled streptavidin, and then analyzed by flow cytometry. thermofisher.com While this example uses a biotinylated antibody, the same principle applies to using PGD2-biotin to label the receptor directly. This technique has been crucial in identifying the cell types that express PGD2 receptors and are therefore responsive to PGD2 signaling. thermofisher.complos.org
| Cell Type | Receptor | Method | Key Finding |
| Human Peripheral Blood Cells | CD294 (CRTH2) | Flow cytometry with biotinylated anti-CD294 antibody and Streptavidin APC. | CD294 is expressed on lymphocytes and monocytes. thermofisher.com |
| LAD2 Human Mast Cell Line | DP2 | Flow cytometry with anti-human DP2 antibody. | 87% of LAD2 cells contained intracellular DP2, but surface expression was not detected. plos.org |
Note: This table illustrates the use of flow cytometry in analyzing the expression of PGD2 receptors on different cell types.
Confocal and Super-Resolution Microscopy for Receptor Visualization and Internalization Dynamics
Confocal and super-resolution microscopy provide high-resolution spatial information about the subcellular localization of molecules. By labeling cells with PGD2-biotin and a fluorescent streptavidin conjugate, the distribution of PGD2 receptors on the cell surface and within intracellular compartments can be visualized. This is particularly valuable for studying receptor internalization, a process where ligand binding induces the receptor to move from the plasma membrane into the cell's interior.
For instance, confocal microscopy has been used to monitor the internalization of other G protein-coupled receptors, such as the prostaglandin EP4 receptor. arvojournals.org In such studies, the co-localization of the receptor with markers for endocytic vesicles can be observed following agonist stimulation. arvojournals.org Similar approaches using PGD2-biotin could track the fate of DP1 and DP2 receptors upon ligand binding, providing insights into the mechanisms of signal termination and receptor recycling. Super-resolution microscopy techniques would offer even greater detail, potentially allowing for the visualization of receptor clustering and dynamics within specific membrane microdomains.
Studies on primary cultured collecting duct cells have used immunofluorescence and confocal microscopy to observe the translocation of CTP:phosphocholine cytidylyltransferase alpha (CCTα) in response to PGD2 stimulation, demonstrating the power of these imaging techniques in elucidating the downstream effects of PGD2 signaling. conicet.gov.ar While not directly using PGD2-biotin, this research highlights the applicability of microscopy in studying PGD2-mediated cellular events.
| Microscopy Technique | Target/Process | Key Finding |
| Confocal Microscopy | PG-EP4 receptor and β-arrestin localization | Agonist treatment induced co-localization and internalization of the receptor with β-arrestin. arvojournals.org |
| Confocal Microscopy | CCTα intracellular translocation | PGD2 stimulation induced the movement of CCTα within the cell. conicet.gov.ar |
| Confocal Microscopy | Mitochondrial Dynamics | PGF2α treatment led to changes in mitochondrial morphology. nih.gov |
Note: This table showcases the application of advanced microscopy techniques in visualizing receptor dynamics and downstream signaling events.
Biochemical Fractionation Techniques for Elucidating Subcellular Receptor Distribution
The biotin tag on this compound (PGD2-biotin) serves as a powerful affinity probe, enabling the detailed investigation of the subcellular localization of Prostaglandin D2 (PGD2) receptors. glpbio.comcaymanchem.com Through biochemical fractionation, researchers can dissect the cell into its various compartments—such as the plasma membrane, nucleus, cytosol, and microsomes—and subsequently detect the presence of PGD2-biotin bound to its receptors within each fraction. This technique provides critical insights into where PGD2 exerts its biological effects within the cell.
One common approach involves the use of biotinylated ligands, like PGD2-biotin, in conjunction with streptavidin-conjugated markers. For instance, studies have employed streptavidin-Texas Red antibody to visualize PGD2-biotin bound to germ cells, confirming the presence of PGD2 receptors on these cells. biologists.com
A notable study utilizing a biotinylated form of a related prostaglandin, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), demonstrated the power of this approach. Researchers performed binding assays on subcellular fractions of neurons and detected specific binding sites for the biotinylated prostaglandin in the plasma membrane, nucleus, and cytosol, but not in the microsomal fraction. plos.orgcapes.gov.br This differential distribution highlights that prostaglandin signaling is not confined to the cell surface and can occur in various cellular compartments. Further proteomic analysis of the plasma membrane fraction identified eleven distinct proteins that bound to the biotinylated 15d-PGJ2, showcasing the ability of this technique to identify novel protein targets. plos.orgcapes.gov.br
Similarly, in mesangial cells, biotinylated 15d-PGJ2 was found to bind to a specific set of proteins distributed in both the nuclear and cytosolic compartments, a finding confirmed through fluorescence microscopy and subcellular fractionation. csic.es The distinct patterns of labeled polypeptides in the nuclear and cytosolic fractions underscore the compartment-specific nature of prostaglandin-protein interactions. csic.es
These methodologies, which leverage the high affinity of biotin for streptavidin, allow for the effective isolation and identification of receptor-ligand complexes from different cellular locales. The data gathered from such experiments are fundamental to understanding the complete signaling landscape of PGD2 and its receptors.
Elucidation of Downstream Signaling Pathways Activated by this compound
This compound is an invaluable tool for dissecting the complex downstream signaling cascades initiated by the activation of PGD2 receptors, primarily the G-protein coupled receptors (GPCRs) DP1 and DP2 (also known as CRTH2). caymanchem.complos.org The binding of PGD2 to these receptors triggers a cascade of intracellular events that are central to its physiological and pathological roles, particularly in inflammation and allergic responses. pnas.orgnih.gov
The activation of DP1 and DP2 receptors by PGD2 leads to the engagement of distinct G-protein signaling pathways. The DP1 receptor is primarily coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. plos.orgfrontiersin.org In contrast, the DP2 receptor is coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels. plos.orgmybiosource.com
The biotin tag on PGD2-biotin allows for precise studies of these G-protein coupling events. Researchers can use PGD2-biotin to stimulate cells and then measure the resulting changes in intracellular second messengers.
cAMP Modulation: Assays measuring cAMP levels are a direct readout of DP1 and DP2 receptor activation. Stimulation with PGD2-biotin would be expected to increase cAMP in cells expressing DP1 and decrease it in cells expressing DP2. Studies have confirmed that DP2 receptor activation leads to pertussis toxin-sensitive decreases in cAMP. mybiosource.com
Calcium Mobilization: DP2 receptor activation also leads to the mobilization of intracellular calcium (Ca2+), a key signaling event in many cellular processes. plos.orgmybiosource.com This can be monitored using fluorescent calcium indicators. For example, selective DP2 agonists have been shown to induce a dose-dependent increase in cytosolic Ca2+ in LAD2 mast cells. plos.org G-protein-coupled receptors can trigger Ca2+ mobilization through canonical pathways involving Gαq and Gβγ-mediated activation of phospholipase C-β (PLCβ). nih.gov
The table below summarizes the primary G-protein signaling pathways associated with DP1 and DP2 receptors.
| Receptor | G-Protein Coupled | Primary Second Messenger Effect |
| DP1 | Gs | ↑ cAMP plos.orgfrontiersin.org |
| DP2 (CRTH2) | Gi | ↓ cAMP, ↑ Intracellular Ca2+ plos.orgmybiosource.com |
Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. nih.govplos.org This interaction sterically hinders further G-protein coupling, leading to receptor desensitization, and also initiates receptor internalization and G-protein-independent signaling pathways. nih.govnih.gov
PGD2-biotin can be employed to investigate the dynamics of β-arrestin recruitment to PGD2 receptors. Techniques such as Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor the interaction between a receptor tagged with a luciferase and β-arrestin tagged with a fluorescent protein. Upon PGD2-biotin stimulation, a conformational change in the receptor would bring the donor and acceptor molecules into proximity, generating a BRET signal.
Studies on other GPCRs, such as the D2 dopamine (B1211576) receptor, have demonstrated that GRKs, particularly GRK2, can enhance β-arrestin recruitment, a process that can be independent of receptor phosphorylation. mdpi.com The process of receptor desensitization and internalization following PGD2-induced activation can also be studied, as has been shown for the C3a receptor where β-arrestin-2 recruitment is crucial for these events. plos.org
The table below outlines key events in β-arrestin-mediated regulation of PGD2 receptors.
| Step | Description | Key Molecules Involved |
| 1. Agonist Binding | PGD2-biotin binds to the receptor. | PGD2-biotin, DP1/DP2 Receptor |
| 2. Receptor Phosphorylation | The activated receptor is phosphorylated. | G protein-coupled receptor kinases (GRKs) plos.org |
| 3. β-Arrestin Recruitment | Phosphorylated receptor recruits β-arrestin. | β-arrestin1, β-arrestin2 nih.gov |
| 4. Desensitization | β-arrestin binding blocks G-protein coupling. | β-arrestin nih.gov |
| 5. Internalization | The receptor-arrestin complex is internalized. | Clathrin, AP2 mdpi.com |
Ligand bias, also known as functional selectivity or biased agonism, describes the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. wikipedia.org For example, one ligand might predominantly activate G-protein signaling, while another might favor β-arrestin recruitment. pnas.org
PGD2-biotin is a critical tool for exploring ligand bias at PGD2 receptors. By comparing the signaling profile of PGD2-biotin with that of the endogenous ligand PGD2 and other synthetic agonists or antagonists, researchers can uncover biased signaling. For instance, a study on the DP2 receptor investigated the distinct signaling profiles of PGD2 and the synthetic agonist indomethacin, revealing the molecular basis for indomethacin's biased signaling towards β-arrestin over G proteins. pnas.org
This concept has been extensively studied for other GPCRs, such as the dopamine D2 receptor, where different ligands were found to induce distinct G-protein coupling patterns. nih.gov Site-directed mutagenesis studies on the CRTH2 (DP2) receptor have identified specific amino acid residues that are critical for the binding affinity and selectivity of different ligands like PGD2 and indomethacin, providing a structural basis for ligand bias. nih.gov
The investigation of ligand bias is crucial for the development of new therapeutics with improved efficacy and reduced side effects. By designing biased agonists that selectively activate beneficial signaling pathways, it may be possible to achieve more targeted therapeutic outcomes.
The table below illustrates a hypothetical example of ligand bias at the DP2 receptor.
| Ligand | G-Protein Signaling (cAMP Inhibition) | β-Arrestin Recruitment | Bias |
| Endogenous Ligand (PGD2) | +++ | +++ | Balanced |
| Biased Agonist A | +++++ | + | G-protein biased |
| Biased Agonist B | + | +++++ | β-arrestin biased |
Applications in Protein Interaction Discovery and Comprehensive Proteomics
Affinity Purification Strategies with Prostaglandin (B15479496) D2-biotin for Target Enrichment
Affinity purification is a cornerstone technique for isolating specific biomolecules from complex mixtures. nih.gov PGD2-biotin is designed specifically for this purpose, leveraging the exceptionally strong and specific interaction between biotin (B1667282) and streptavidin to enrich for PGD2-binding proteins. glpbio.comcaymanchem.com
The pull-down assay is an in vitro method used to detect physical interactions between two or more proteins. fishersci.co.uk In the context of PGD2-biotin, this technique is adapted to identify proteins that directly bind to the prostaglandin. The general procedure involves several key steps:
Immobilization: Streptavidin, a protein with an extremely high affinity for biotin, is immobilized on a solid support, typically agarose (B213101) or magnetic beads. sigmaaldrich.com
Incubation: A cell lysate or a purified protein mixture, containing potential PGD2-binding partners (the "prey"), is incubated with the PGD2-biotin probe (the "bait").
Capture: The mixture is then passed over the streptavidin-coated beads. The PGD2-biotin, along with any proteins bound to it, is captured by the immobilized streptavidin. fishersci.co.uk
Washing: The beads are washed with buffer to remove non-specifically bound proteins.
Elution and Analysis: The captured proteins are eluted from the beads and are subsequently identified using methods like Western blotting or, more comprehensively, mass spectrometry. nih.govspringernature.com
This strategy allows for the effective enrichment of even low-abundance PGD2-binding proteins from a complex cellular environment, providing a snapshot of the PGD2 interactome. researchgate.net
Beyond identifying direct binding partners, PGD2-biotin can be instrumental in isolating entire protein complexes. Many cellular proteins function not in isolation but as part of larger, multi-subunit complexes. If PGD2 binds to one component of such a complex, the entire assembly can be purified using streptavidin-mediated affinity chromatography.
This approach is analogous to co-immunoprecipitation (Co-IP), where an antibody against a specific protein is used to pull down its interaction partners. The use of a biotinylated small molecule like PGD2 offers a distinct advantage for studying the interactions of lipids and their target proteins. A technique known as two-step co-immunoprecipitation (TIP), which utilizes biotinylated antibodies and gentle elution with free biotin, highlights the power of the biotin-streptavidin system in preserving the integrity of protein complexes for analysis. nih.gov By isolating these complexes, researchers can understand how PGD2 signaling is integrated into broader cellular machinery.
Functional Validation of Identified Prostaglandin D2-Interacting Proteins through Biochemical and Cell-Based Assays
The identification of a protein in a pull-down experiment is the first step; functional validation is required to confirm the biological relevance of the interaction. Researchers employ a variety of biochemical and cell-based assays to validate the findings from proteomic screens.
Biochemical Validation: The direct interaction between the prostanoid and the identified target protein can be confirmed using techniques like Western blotting on the pull-down eluate. For example, after identifying cytoskeletal proteins as targets of 15d-PGJ2-biotin via mass spectrometry, the binding was confirmed by performing an avidin (B1170675) pull-down followed by Western blotting with antibodies specific to those proteins. nih.gov
Cell-Based Functional Assays: To demonstrate that the interaction has a functional consequence, researchers treat cells with the non-biotinylated prostaglandin and observe cellular effects related to the identified protein. Following the identification of proteasome components as targets, a subsequent assay showed that 15d-PGJ2 indeed inhibited the proteolytic activity of the proteasome in cell lysates. nih.gov Similarly, after identifying vimentin (B1176767) and tubulin as targets, researchers demonstrated that 15d-PGJ2 induced a rapid reorganization of these cytoskeletal filaments within cells, providing a direct link between the proteomic finding and a cellular outcome. nih.gov
These validation steps are crucial for confirming that the proteins identified using PGD2-biotin and related probes are not merely experimental artifacts but are bona fide interactors with significant biological roles.
Integration into High Throughput Screening Platforms and Novel Assay Development
Development of High-Throughput Screening Assays for Prostaglandin (B15479496) D2 Receptor Modulators using Prostaglandin D2-biotin
The development of high-throughput screening (HTS) assays is crucial for the identification of novel modulators of the Prostaglandin D2 receptors, DP1 and DP2 (also known as CRTH2). These receptors are implicated in a variety of physiological and pathological processes, including allergic inflammation and immune responses. This compound serves as a valuable reagent in the design of competitive binding assays amenable to HTS formats.
In a typical competitive binding assay, this compound acts as a labeled ligand that competes with unlabeled compounds from a screening library for binding to the target receptor. The extent of this compound binding is inversely proportional to the affinity of the test compound for the receptor. Several HTS technologies can be adapted for this purpose:
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is well-suited for studying biomolecular interactions. In a hypothetical AlphaScreen assay for PGD2 receptor modulators, donor beads could be coated with streptavidin to bind this compound, while acceptor beads are coated with a monoclonal antibody specific for the PGD2 receptor expressed on a cell membrane preparation. When the donor and acceptor beads are brought into proximity by the binding of this compound to the receptor, a chemiluminescent signal is generated. Test compounds that inhibit this interaction will disrupt the proximity of the beads, leading to a decrease in the signal.
Fluorescence Polarization (FP): FP assays are based on the principle that a small, fluorescently labeled molecule (in this case, a fluorescently tagged streptavidin bound to this compound) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger molecule, such as a PGD2 receptor, its rotation slows, and the polarization of the emitted light increases. In a competitive FP assay, test compounds that displace the this compound-streptavidin complex from the receptor will cause a decrease in fluorescence polarization.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay format offers high sensitivity and reduced background interference. A PGD2 receptor could be labeled with a long-lifetime lanthanide donor (e.g., europium), and this compound can be detected using a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin). Binding of this compound to the receptor brings the donor and acceptor into close proximity, allowing for FRET to occur. Competitive ligands would disrupt this interaction, leading to a decrease in the FRET signal.
The table below illustrates hypothetical data from a high-throughput screen for DP2 receptor antagonists using an AlphaScreen-based assay with this compound.
| Compound ID | Concentration (µM) | AlphaScreen Signal (Counts) | % Inhibition |
| Control (No Inhibitor) | 0 | 100,000 | 0 |
| Compound A | 10 | 15,000 | 85 |
| Compound B | 10 | 95,000 | 5 |
| Compound C | 10 | 50,000 | 50 |
| Compound D | 10 | 8,000 | 92 |
Design and Implementation of Biosensors for Real-Time Monitoring of Prostaglandin D2-Mediated Events
Real-time monitoring of the interactions between Prostaglandin D2 and its receptors is essential for understanding the kinetics of these events and for the characterization of potential therapeutic agents. This compound is instrumental in the design of biosensors for this purpose, primarily through its ability to be immobilized on sensor surfaces functionalized with streptavidin.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. For the analysis of PGD2 receptor interactions, a streptavidin-coated sensor chip can be used to capture this compound. The subsequent injection of a solution containing the purified PGD2 receptor allows for the real-time monitoring of the association and dissociation phases of the binding event. This setup can be used to determine the binding affinity and kinetics of the receptor for its ligand. Furthermore, by pre-incubating the receptor with potential modulators, the effect of these compounds on the binding kinetics can be precisely quantified.
Bio-Layer Interferometry (BLI): Similar to SPR, BLI is another label-free technology that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. This compound can be immobilized on streptavidin-coated biosensor tips, which are then dipped into solutions containing the PGD2 receptor and/or test compounds. The real-time binding data provides insights into the kinetics of the molecular interactions.
The following table presents representative kinetic data that could be obtained from an SPR analysis of the interaction between a PGD2 receptor and immobilized this compound.
| Analyte | Association Rate Constant (ka) (1/Ms) | Dissociation Rate Constant (kd) (1/s) | Affinity (KD) (nM) |
| DP1 Receptor | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 |
| DP2 Receptor | 1.8 x 10^5 | 9.0 x 10^-4 | 5.0 |
Applications in Quantitative Chemical Proteomics for Eicosanoid Target Validation
Quantitative chemical proteomics aims to identify the cellular targets of bioactive small molecules. This compound serves as an effective affinity-based probe for the enrichment and identification of PGD2 binding proteins from complex biological samples, such as cell lysates or tissue homogenates.
The general workflow for such an experiment involves:
Incubation: this compound is incubated with the proteome of interest to allow for the formation of biotin-ligand-protein complexes.
Affinity Purification: The mixture is then passed over a streptavidin-conjugated solid support (e.g., agarose (B213101) or magnetic beads). The high affinity of the biotin-streptavidin interaction allows for the specific capture of this compound along with its binding partners.
Washing and Elution: Non-specifically bound proteins are removed through a series of stringent washes. The specifically bound proteins are then eluted from the support.
Identification and Quantification: The eluted proteins are typically separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and identified by mass spectrometry (MS). Quantitative proteomics techniques, such as stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ), can be employed to compare the abundance of proteins pulled down in the presence and absence of a competing unlabeled PGD2, thereby distinguishing specific interactors from non-specific binders.
This approach can lead to the validation of known PGD2 receptors and potentially the discovery of novel off-target interactions or previously unknown eicosanoid binding proteins.
Below is a hypothetical list of proteins that could be identified in a pull-down experiment using this compound from a relevant cell line, with their relative abundance determined by quantitative mass spectrometry.
| Protein Identified | Gene Name | Fold Enrichment (+PGD2-biotin vs. control) | Putative Function |
| Prostaglandin D2 receptor 1 | PTGDR | 50.2 | G-protein coupled receptor |
| Prostaglandin D2 receptor 2 | PTGDR2 | 45.8 | Chemoattractant receptor |
| Serum albumin | ALB | 5.3 | Carrier protein (potential non-specific binder) |
| Carbonic anhydrase 2 | CA2 | 10.1 | Novel potential interactor |
Theoretical Frameworks and Mechanistic Insights in Eicosanoid Biology
Contribution of Prostaglandin (B15479496) D2-biotin Research to Understanding Prostanoid Signaling Networks
Prostaglandin D2 (PGD2) is a critical lipid signaling molecule, or eicosanoid, that plays a significant role in a variety of physiological processes, including sleep regulation, immune responses, and allergic inflammation. glpbio.comcaymanchem.com It exerts its effects by interacting with two primary G protein-coupled receptors (GPCRs): the Prostaglandin D2 receptor 1 (DP1 or PTGDR) and the Prostaglandin D2 receptor 2 (DP2 or CRTH2). wikipedia.org Understanding the precise mechanisms of how PGD2 binds to these receptors and initiates downstream signaling cascades is fundamental to eicosanoid biology.
The development of Prostaglandin D2-biotin (PGD2-biotin) has been a significant technological advancement for researchers in this field. PGD2-biotin is an affinity probe, a chemically modified version of PGD2 that incorporates a biotin (B1667282) molecule. glpbio.comcaymanchem.com This biotin tag serves as a highly specific handle that can be detected with exceptional sensitivity using streptavidin-based detection systems. The core utility of PGD2-biotin lies in its function as a stable proxy for the natural PGD2 ligand, allowing for the robust detection and isolation of PGD2-receptor complexes and other potential binding partners from complex biological samples. glpbio.comcaymanchem.com
Research utilizing PGD2-biotin has been instrumental in:
Mapping Receptor Distribution: By using biotin-streptavidin detection methods, researchers can visualize and quantify the location and density of DP1 and DP2 receptors in various tissues and cell types.
Characterizing Binding Kinetics: PGD2-biotin enables detailed studies on the binding affinity and dissociation rates between PGD2 and its receptors, providing quantitative data on the ligand-receptor interaction.
Identifying Novel Binding Partners: Affinity pull-down assays using PGD2-biotin can isolate not only the primary receptors but also any associated proteins that form a complex with the ligand-receptor pair, thereby uncovering previously unknown components of the signaling network. glpbio.comcaymanchem.com
The insights gained from these applications help to construct a more complete picture of prostanoid signaling networks, clarifying how these lipid mediators orchestrate complex biological responses.
Interactive Table: Key Components of the PGD2 Signaling Axis Below is an interactive table summarizing the primary molecules involved in the PGD2 signaling pathway that are studied using tools like PGD2-biotin.
| Component | Full Name | Class | Function in PGD2 Signaling |
| PGD2 | Prostaglandin D2 | Eicosanoid (Lipid Mediator) | Endogenous ligand that initiates the signaling cascade. |
| DP1 | Prostaglandin D2 Receptor 1 (PTGDR) | G Protein-Coupled Receptor | Binds PGD2; typically coupled to Gs protein, leading to increased cAMP levels. wikipedia.org |
| DP2 | Prostaglandin D2 Receptor 2 (CRTH2) | G Protein-Coupled Receptor | Binds PGD2; typically coupled to Gi protein, leading to decreased cAMP and increased intracellular calcium. wikipedia.orgpnas.org |
| PGD2-biotin | This compound | Research Tool (Affinity Probe) | Biotinylated PGD2 analog used to detect and isolate PGD2 binding partners. glpbio.comcaymanchem.com |
Elucidation of Allosteric Modulatory Mechanisms via this compound Probing
Allosteric modulation represents a sophisticated mechanism for regulating receptor activity. Unlike direct agonists or antagonists that bind to the primary ligand-binding site (the orthosteric site), allosteric modulators bind to a distinct, topographically separate site on the receptor. nih.gov This binding event induces a conformational change in the receptor that can alter the affinity or efficacy of the endogenous ligand. nih.gov Allosteric modulators can be positive (enhancing ligand effects), negative (dampening ligand effects), or neutral. nih.gov
The study of allosteric mechanisms in prostanoid receptors is an emerging area of research. Probes like PGD2-biotin are theoretically invaluable for dissecting these complex interactions. While specific published studies detailing the use of PGD2-biotin for this express purpose are not prominent, its application can be framed within established methodologies for detecting allostery.
A theoretical experimental framework using PGD2-biotin to identify and characterize allosteric modulators of DP1 or DP2 receptors would involve:
Baseline Binding Assay: Quantifying the binding of a known concentration of PGD2-biotin to cells or membranes expressing the target receptor. This establishes a baseline signal.
Modulator Screening: Repeating the binding assay in the presence of a library of test compounds.
Detection of Modulation: A compound that causes a consistent increase or decrease in the PGD2-biotin binding signal, without competing directly with PGD2 for the orthosteric site, is a potential allosteric modulator.
For example, a positive allosteric modulator (PAM) might increase the binding of PGD2-biotin, while a negative allosteric modulator (NAM) would decrease it. nih.gov The stable and high-affinity interaction of the biotin tag with streptavidin allows for highly sensitive and quantitative measurements in plate-based assays, making PGD2-biotin an ideal tool for high-throughput screening of potential allosteric drugs.
Implications for Understanding Eicosanoid-Lipid-Protein Interactions
Eicosanoids like PGD2 are lipids, and their receptors are transmembrane proteins embedded within the fluid mosaic of the cell membrane. The interaction between the ligand and its receptor does not occur in isolation but is heavily influenced by the surrounding lipid bilayer. Recent structural biology studies have revealed that the PGD2 receptor CRTH2 (DP2) utilizes a distinctive mechanism to capture its lipid ligand from the membrane environment. nih.gov The receptor features a "lipid trap" composed of charged amino acid residues at the ligand entry port, which facilitates the initial capture of PGD2 from the cell membrane before it proceeds into the binding pocket. nih.gov
This highlights a critical triad (B1167595) of interactions: the eicosanoid (PGD2), the protein (receptor), and the surrounding lipid membrane. PGD2-biotin provides a crucial experimental tool to probe and validate these structural and theoretical models.
Key implications and research applications include:
Validating Structural Models: By creating mutations in the proposed "lipid trap" residues of the receptor, researchers can use PGD2-biotin binding assays to experimentally confirm whether these changes disrupt ligand capture, thereby validating the computational models. nih.gov
Investigating Lipid Raft Influence: Cell membranes have specialized microdomains, such as lipid rafts, with distinct lipid compositions. PGD2-biotin can be used in cell imaging and biochemical fractionation studies to determine if PGD2 receptors and their signaling complexes are preferentially located in these domains and how this localization affects ligand binding.
Identifying Interacting Lipids and Proteins: Using PGD2-biotin in affinity purification experiments followed by mass spectrometry, researchers can identify not only the receptor but also co-purified lipids and other membrane proteins. This can reveal the composition of the local membrane environment and identify other proteins that are part of the receptor's "interactome."
By enabling the specific detection and isolation of the ligand-receptor complex from its native membrane environment, PGD2-biotin serves as a bridge between static structural data and the dynamic biological context of eicosanoid-lipid-protein interactions. glpbio.comcaymanchem.com
Interactive Table: The Eicosanoid-Lipid-Protein Interaction Triad This table outlines the components of the interaction complex that can be investigated using PGD2-biotin.
| Component | Example Molecule(s) | Role in the Interaction | How PGD2-biotin Aids Investigation |
| Eicosanoid | Prostaglandin D2 (PGD2) | The signaling ligand that initiates the biological response. | PGD2-biotin acts as a tagged analog of the natural eicosanoid. glpbio.com |
| Protein | DP1 (PTGDR), DP2 (CRTH2) | Transmembrane receptors that bind the eicosanoid and transduce the signal. wikipedia.org | Allows for specific detection, quantification, and isolation of the receptor when bound to its ligand. caymanchem.com |
| Lipid | Phospholipids, Cholesterol | Forms the cell membrane environment that houses the receptor and influences its function. nih.gov | Helps determine the influence of the lipid environment on ligand binding and can be used to identify co-purified lipids. |
Emerging Research Directions and Future Innovations
Development of Spatially and Temporally Controlled Prostaglandin (B15479496) D2-biotin Probes for Advanced Studies
A significant frontier in biochemical research is the ability to control molecular probes with high precision in both space and time. Future developments for PGD2-biotin are focused on creating probes that can be activated at specific locations within a cell or tissue at a desired moment. This would allow researchers to study the immediate and localized effects of PGD2 signaling with unprecedented detail.
One potential strategy involves incorporating "caged" biotin (B1667282) molecules into the PGD2 probe. nih.gov In this approach, the biotin moiety is chemically modified with a photolabile protecting group. The probe can be introduced to a biological system in an inactive state, preventing it from binding to streptavidin or other biotin-binding proteins. Upon exposure to light of a specific wavelength at a targeted location, the protecting group is cleaved, "uncaging" the biotin and activating the probe. This would enable the precise study of PGD2 receptor activation and downstream signaling cascades in specific subcellular compartments or even within single cells. nih.gov
Furthermore, controlling the local concentration and timing of PGD2-biotin availability could mimic the physiological release of PGD2, which is often transient and localized. researchgate.net This temporal control is crucial for distinguishing between the acute and chronic effects of PGD2 signaling, providing a more dynamic picture of its biological functions.
Table 1: Potential Technologies for Spatially and Temporally Controlled PGD2-biotin Probes
| Technology | Principle of Control | Potential Application for PGD2-biotin |
| Photocaging | A photolabile group on the biotin moiety is removed by light, activating the probe. | Studying localized PGD2 receptor activation in specific cellular regions. |
| Enzyme-activated Probes | A specific enzyme present in the target microenvironment removes a masking group. | Investigating PGD2 signaling in specific disease states characterized by unique enzyme expression. |
| Magnetically-guided Probes | Nanoparticles conjugated to PGD2-biotin are directed to a location using magnetic fields. | Targeting PGD2-biotin to specific tissues or organs in vivo for interaction studies. |
Application in In Situ Proximity Labeling Techniques (e.g., BioID, APEX) for Comprehensive Prostaglandin D2 Target Mapping
Proximity labeling (PL) techniques have revolutionized the study of protein-protein interactions within their native cellular environment. addgene.org Methods like BioID (biotin identification) and APEX (engineered ascorbate (B8700270) peroxidase) utilize enzymes that generate reactive biotin species to label proteins in close proximity to a protein of interest. nih.govucsf.edu The application of PGD2-biotin in conjunction with these techniques offers a powerful strategy for comprehensively mapping the PGD2 interactome.
In this context, PGD2-biotin would serve as the "bait" to identify its direct binding partners, such as the PGD2 receptors DP1 (PTGDR) and DP2 (CRTH2), as well as potentially novel interacting proteins. wikipedia.org The general workflow would involve:
Introducing PGD2-biotin to cells or tissues.
The probe binds to its target proteins.
A proximity labeling enzyme (like a streptavidin-fused ligase for a modified BioID approach or APEX) is recruited to the complex.
The enzyme is activated to biotinylate nearby proteins.
These newly biotinylated proteins are then purified using streptavidin affinity capture and identified by mass spectrometry. nih.govnih.gov
This approach can capture not only stable interactions but also transient or weak associations that are often missed by traditional methods. addgene.orgnih.gov For example, it could identify scaffold proteins, downstream effectors, or regulatory molecules that form a signaling complex with PGD2 receptors upon ligand binding.
Two leading proximity labeling techniques that could be adapted for use with PGD2-biotin are:
BioID : This method uses a promiscuous biotin ligase (BirA) fused to a protein of interest. addgene.org A modified approach could involve engineering a system where a streptavidin-BirA fusion protein is recruited to the PGD2-biotin bound to its target. The subsequent activation of BirA* would label proteins in the vicinity of the PGD2 binding site. nih.gov Newer, smaller versions like BioID2 offer improved labeling efficiency and reduced biotin requirements. nih.govresearchgate.net
APEX : This technique employs an engineered peroxidase, APEX2, which, in the presence of hydrogen peroxide (H2O2), catalyzes the formation of biotin-phenoxyl radicals that covalently label nearby proteins. ucsf.edunih.gov The key advantage of APEX is its rapid labeling kinetics (typically around one minute), which provides high temporal resolution and allows for the capture of dynamic interaction networks. nih.govresearchgate.net A streptavidin-APEX2 fusion could be used to target the labeling machinery to the PGD2-biotin probe.
By using these methods, researchers can generate a detailed map of the PGD2 "proximal-ome," providing novel insights into its signaling pathways and identifying new potential therapeutic targets. biorxiv.org
Integration with Advanced Structural Biology Techniques (e.g., Cryo-Electron Microscopy, X-ray Crystallography) for Complex Characterization
Determining the three-dimensional structure of PGD2 bound to its receptors and associated proteins is crucial for understanding the molecular basis of its activity and for rational drug design. The high-affinity and robust interaction between biotin and streptavidin can be leveraged to facilitate these structural studies. nih.govresearchgate.net
PGD2-biotin can be used to form a stable complex with its target receptor. This complex can then be bound by streptavidin. The addition of the relatively larger streptavidin protein (around 52 kDa) can be advantageous for structural biology techniques: nih.gov
X-ray Crystallography : Obtaining well-ordered crystals of membrane proteins is a major bottleneck in X-ray crystallography. The streptavidin bound to the PGD2-biotin-receptor complex can provide additional contact points to help stabilize a crystal lattice, thereby promoting crystallization. researchgate.net High-resolution crystal structures can reveal the precise atomic-level interactions between PGD2 and its binding pocket, information that is invaluable for designing specific agonists or antagonists. rcsb.orgpdbj.org
By integrating PGD2-biotin probes with these powerful structural biology methods, researchers can gain unprecedented insights into the architecture of PGD2 signaling complexes, paving the way for the development of novel therapeutics targeting PGD2-mediated pathways.
Q & A
Q. What are the standard methodologies for detecting Prostaglandin D2-biotin in cellular assays?
this compound is typically detected using biotin-streptavidin affinity systems in ELISA or Western blot. For quantification, liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., PGD2-d4) ensures precision by correcting for matrix effects . Protocols often include blocking endogenous biotin to reduce background noise.
Q. How should biological samples be prepared for reliable quantification of this compound?
Sample preparation involves homogenization in ice-cold buffers containing antioxidants (e.g., indomethacin) to prevent prostaglandin degradation. Organic solvent extraction (e.g., methanol:ethyl acetate) followed by solid-phase extraction (SPE) using C18 columns improves analyte recovery. Centrifugation and filtration steps remove particulates before LC-MS analysis .
Q. What experimental controls are critical when studying this compound-receptor interactions?
Include negative controls with non-biotinylated PGD2 to assess nonspecific binding. Competitive binding assays using excess unlabeled ligands validate specificity. For immunodetection, pre-absorption of antibodies with free PGD2 confirms signal authenticity .
Q. How can researchers optimize conjugation efficiency when synthesizing this compound?
Conjugation via amine-reactive biotinylation reagents (e.g., NHS-PEG4-biotin) requires pH 7–8 buffers to target lysine residues. Reaction efficiency is monitored using MALDI-TOF or HPLC to ensure a 1:1 molar ratio of biotin to PGD2. Excess biotin is removed via dialysis or size-exclusion chromatography .
Q. What are the best practices for storing this compound to maintain stability?
Store lyophilized this compound at -20°C in airtight, light-protected vials. Reconstitute in anhydrous DMSO to avoid hydrolysis, and prepare aliquots to minimize freeze-thaw cycles. For aqueous solutions, use buffers with 0.1% BSA to prevent adsorption .
Advanced Research Questions
Q. How can contradictory data in this compound receptor binding studies be resolved?
Discrepancies may arise from differences in receptor isoforms or assay conditions. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics under standardized buffer conditions. Validate findings with CRISPR-edited cell lines lacking the target receptor .
Q. What statistical approaches are recommended for network meta-analysis (NMA) of this compound across multiple studies?
Bayesian NMA models integrate heterogeneous datasets by accounting for direct and indirect treatment comparisons. Use the gemtc R package to rank interventions by efficacy, adjusting for study biases. Simulation studies validate model robustness, as demonstrated in prostaglandin labor induction trials .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
Implement quality control (QC) protocols using LC-MS to verify purity (>98%) and nuclear magnetic resonance (NMR) for structural confirmation. Track synthesis parameters (e.g., reaction time, temperature) via design-of-experiment (DoE) frameworks to identify critical process variables .
Q. What strategies enhance the sensitivity of this compound detection in low-abundance samples?
Pre-concentrate samples using immunoprecipitation with anti-PGD2 antibodies. Couple LC-MS with ion mobility spectrometry (IMS) to resolve isobaric interferences. For imaging, employ streptavidin-conjugated quantum dots for super-resolution microscopy .
Q. How can multi-omics data be integrated to elucidate this compound’s role in inflammatory pathways?
Combine transcriptomics (RNA-seq), lipidomics (LC-MS), and proteomics (LC-MS/MS) datasets using pathway enrichment tools (e.g., MetaboAnalyst). Network pharmacology models map PGD2-biotin interactions onto COX-2/PGD2 synthase pathways, while machine learning identifies biomarkers correlated with clinical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
